molecular formula C26H25FN10O B12311979 N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide

Cat. No.: B12311979
M. Wt: 512.5 g/mol
InChI Key: DAFQECVJVSAYPF-UHFFFAOYSA-N
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Description

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyrazole, pyridine, and pyrimidine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions.

    Construction of the pyridine ring: This involves the cyclization of suitable precursors, often using transition metal catalysts.

    Assembly of the pyrimidine ring: This step typically involves the condensation of amidines with β-dicarbonyl compounds.

    Coupling reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity through inhibition or activation. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C26H25FN10O

Molecular Weight

512.5 g/mol

IUPAC Name

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C26H25FN10O/c1-14-7-19(25-31-15(2)8-21(34-25)33-22-9-16(3)35-36-22)11-29-24(14)26(38)32-17(4)18-5-6-23(28-10-18)37-13-20(27)12-30-37/h5-13,17H,1-4H3,(H,32,38)(H2,31,33,34,35,36)

InChI Key

DAFQECVJVSAYPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC(C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C

Origin of Product

United States

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